molecular formula C19H24N4O B10967085 N-(2,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

N-(2,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B10967085
M. Wt: 324.4 g/mol
InChI Key: ORQGIPVUEFLUFK-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-4-(4-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-4-(4-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via a nucleophilic substitution reaction using 4-chloromethylpyridine and the piperazine core.

    Attachment of the Carboxamide Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-4-(4-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-4-(4-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-4-(4-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE: can be compared with other piperazine derivatives, such as:

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-4-(4-PYRIDINYLMETHYL)-1-PIPERAZINECARBOXAMIDE lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H24N4O/c1-15-3-4-16(2)18(13-15)21-19(24)23-11-9-22(10-12-23)14-17-5-7-20-8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)

InChI Key

ORQGIPVUEFLUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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